molecular formula C12H9BrO3 B12978226 Methyl 6-bromo-1-hydroxy-2-naphthoate

Methyl 6-bromo-1-hydroxy-2-naphthoate

Cat. No.: B12978226
M. Wt: 281.10 g/mol
InChI Key: FFFLAVZSEXMRMN-UHFFFAOYSA-N
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Description

This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for molecules requiring regioselective functionalization .

Properties

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 6-bromo-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9BrO3/c1-16-12(15)10-4-2-7-6-8(13)3-5-9(7)11(10)14/h2-6,14H,1H3

InChI Key

FFFLAVZSEXMRMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-1-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-hydroxy-2-naphthoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-bromo-2-naphthoate.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group formed after oxidation.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products like methyl 1-hydroxy-2-naphthoate, methyl 6-amino-1-hydroxy-2-naphthoate, or methyl 6-thio-1-hydroxy-2-naphthoate.

    Oxidation Reactions: Methyl 6-bromo-2-naphthoate.

    Reduction Reactions: Methyl 1-hydroxy-2-naphthoate or other reduced derivatives.

Scientific Research Applications

Methyl 6-bromo-1-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

A critical distinction lies in the substituent arrangement and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 6-bromo-1-hydroxy-2-naphthoate 6-Br, 1-OH, 2-COOCH3 C₁₂H₈BrO₃ 280.06 Pharmaceutical intermediates (hypothesized)
Methyl 6-bromo-2-naphthoate 6-Br, 2-COOCH3 C₁₂H₉BrO₂ 265.10 Pharma synthesis, chemical intermediates
Methyl 1-bromo-2-naphthoate 1-Br, 2-COOCH3 C₁₂H₉BrO₂ 265.10 Crystallography studies (structural isomer)
Methyl 6-(dimethylamino)-2-naphthoate 6-N(CH₃)₂, 2-COOCH3 C₁₄H₁₅NO₂ 229.27 Specialty pharma intermediates

Key Observations :

  • Reactivity : Bromine at the 6-position (electron-withdrawing) and hydroxyl at the 1-position (electron-donating) create regioselective reactivity, enabling targeted modifications in synthesis .
  • Spectral Signatures : The hydroxyl group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹) in FTIR and a deshielded proton signal in ¹H NMR (δ ~5–8 ppm depending on hydrogen bonding) .

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